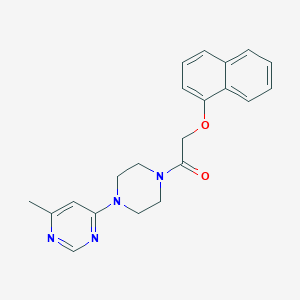

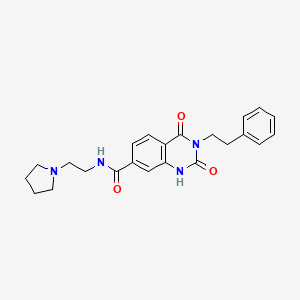

![molecular formula C20H19N3O2 B2494264 propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 833444-11-4](/img/structure/B2494264.png)

propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves a reaction between different 6H-indolo[2,3-b]quinoxalines and 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system. The resulting product is a series of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones . These derivatives are of interest due to their potential biological activity .

Molecular Structure Analysis

The molecular structure of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate consists of an indolo[2,3-b]quinoxalin-6-yl moiety attached to an acetate group via a propan-2-yl linker. The indoloquinoline scaffold is known for its DNA intercalation properties, which play a crucial role in its pharmacological effects .

Chemical Reactions Analysis

The compound’s functionalization often involves alkylation reactions, particularly with phenacyl bromide. Electron-withdrawing substituents at specific positions can impact the reaction rate and product formation .

Applications De Recherche Scientifique

Anticancer Properties

The 6H-indolo[2,3-b]quinoxaline derivatives exhibit interesting anticancer properties. These compounds are structurally similar to the naturally occurring alkaloid ellipticine, a known antitumor agent. Researchers have synthesized novel derivatives of this compound and evaluated their cytotoxic effects against various human cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cells . Further investigations into the mechanism of action and specific targets are warranted.

DNA Intercalation

The pharmacological action of these compounds predominantly involves DNA intercalation. Understanding the thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is crucial for elucidating their anticancer and antiviral activities . These interactions with DNA may provide insights into their potential therapeutic applications.

Antiviral Potential

Some indolo[2,3-b]quinoxaline derivatives have demonstrated antiviral properties . Investigating their efficacy against specific viruses and understanding their mode of action could lead to novel antiviral drug development.

1,2,3-Triazole Moieties

The incorporation of 1,2,3-triazole moieties into molecules has gained attention due to their diverse applications as agrochemicals, pharmaceuticals, and more. These moieties have exhibited antimicrobial, cytostatic, antimalarial, and anti-inflammatory activities . Combining indolo[2,3-b]quinoxaline and 1,2,3-triazole scaffolds may yield promising hybrid compounds with enhanced pharmacological properties.

Future Prospects

Given the biological activity of indolo[2,3-b]quinoxalines, continued exploration of novel derivatives and their potential applications remains essential. Researchers can investigate their antibiotic properties, explore additional cytotoxic effects, and explore other therapeutic targets.

Mécanisme D'action

Propriétés

IUPAC Name |

propan-2-yl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-12(2)25-18(24)11-23-17-9-8-13(3)10-14(17)19-20(23)22-16-7-5-4-6-15(16)21-19/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAXOHXYYWHZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

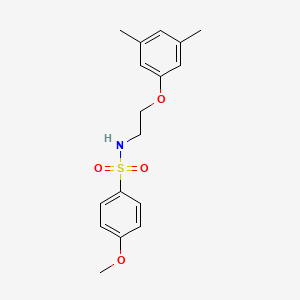

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)

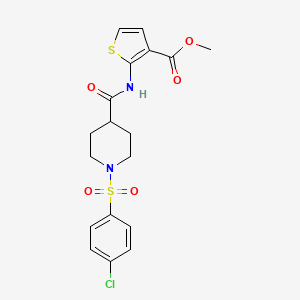

![2-(2-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2494187.png)

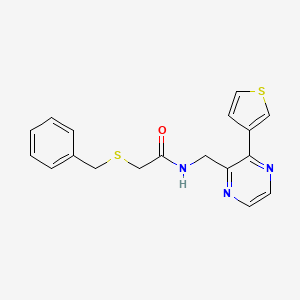

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)

![8-bromo-3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2494197.png)

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

![5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494203.png)